Carbamate d'ammonium

Vue d'ensemble

Description

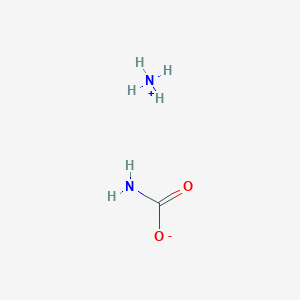

Ammonium carbamate is a chemical compound with the formula [NH4][H2NCO2], consisting of ammonium cation (NH4+) and carbamate anion (NH2COO−). It is a white solid that is extremely soluble in water and less so in alcohol. Ammonium carbamate can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2) and will slowly decompose to those gases at ordinary temperatures and pressures. It is an intermediate in the industrial synthesis of urea, an important fertilizer .

Applications De Recherche Scientifique

Ammonium carbamate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ammonium carbamate, with the formula [NH4][H2NCO2], consists of an ammonium cation (NH+4) and a carbamate anion (NH2COO−) . In the context of medicinal chemistry, carbamates are known to interact with various enzymes or receptors .

Mode of Action

Ammonium carbamate can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2), and it will slowly decompose back into these gases at ordinary temperatures and pressures . In the context of drug design, carbamates are designed to make specific drug-target interactions through their carbamate moiety .

Biochemical Pathways

Ammonium carbamate plays a role in the industrial synthesis of urea, an important fertilizer . In a closed container, solid ammonium carbamate is in equilibrium with carbon dioxide and ammonia . At higher temperatures, ammonium carbamate condenses into urea . In aqueous solutions, it exists in equilibrium with ammonia and carbon dioxide, and the anions bicarbonate (HCO−3), and carbonate (CO2−3) .

Pharmacokinetics

They have been used in the design of prodrugs to achieve first-pass and systemic hydrolytic stability .

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .

Analyse Biochimique

Biochemical Properties

Ammonium carbamate plays a role in biochemical reactions, particularly in the synthesis of urea .

Cellular Effects

Carbamates, a class of compounds to which ammonium carbamate belongs, have been implicated in alterations of the immune response .

Molecular Mechanism

Ammonium carbamate can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2), and it decomposes back to these gases at ordinary temperatures and pressures . This reaction is part of the urea cycle, a crucial metabolic pathway in organisms .

Temporal Effects in Laboratory Settings

Ammonium carbamate decomposes endothermically back to CO2 and NH3 in the temperature range 20-100°C, with an enthalpy of decomposition of approximately 2,000 kJ/kg

Metabolic Pathways

Ammonium carbamate is involved in the urea cycle, a metabolic pathway that helps organisms to detoxify and excrete ammonia

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium carbamate can be synthesized by reacting ammonia with carbon dioxide. The reaction is typically carried out at low temperatures to favor the formation of ammonium carbamate over its decomposition into urea and water. The reaction can be represented as: [ \text{NH3} + \text{CO2} \rightarrow \text{NH4}[H2NCO2] ]

Industrial Production Methods: In industrial settings, the reactants are introduced into a layer of ammonium carbamate, which is kept in a fluidized state by gaseous ammonia or carbon dioxide. The temperature is maintained below 25°C by removing the heat of reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium carbamate undergoes several types of reactions, including decomposition, hydrolysis, and reactions with acids and bases.

Common Reagents and Conditions:

Decomposition: At temperatures above 60°C, ammonium carbamate decomposes into ammonia and carbon dioxide. [ \text{NH4}[H2NCO2] \rightarrow 2\text{NH3} + \text{CO2} ]

Hydrolysis: In aqueous solutions, ammonium carbamate exists in equilibrium with ammonia, carbon dioxide, bicarbonate, and carbonate ions. [ \text{H2NCO2}^- + 2\text{H2O} \leftrightarrow \text{NH4}^+ + \text{HCO3}^- + \text{OH}^- ] [ \text{H2NCO2}^- + \text{H2O} \leftrightarrow \text{NH4}^+ + \text{CO3}^{2-} ]

Major Products: The major products formed from these reactions include ammonia, carbon dioxide, bicarbonate, and carbonate ions .

Comparaison Avec Des Composés Similaires

- Ammonium carbonate

- Ammonium bicarbonate

- Carbamic acid derivatives

Ammonium carbamate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.

Activité Biologique

Ammonium carbamate (NH4CO2NH2) is a compound that has garnered attention in various biological and chemical contexts, particularly for its role in protein processing and as an intermediate in urea synthesis. This article delves into the biological activities of ammonium carbamate, supported by empirical data, case studies, and research findings.

Overview of Ammonium Carbamate

Ammonium carbamate is formed from ammonia and carbon dioxide and exists as a white crystalline solid. It is primarily used in the synthesis of urea fertilizers, but its interactions with biological molecules, particularly proteins and enzymes, have significant implications in biochemical applications.

Effects on Enzyme Stability

A study evaluated the impact of ammonium carbamate on the stability of various enzymes. The results indicated that:

- Enzymes such as α-amylase, lysozyme, and lipase retained their activity in solutions containing ammonium carbamate at concentrations ranging from 1.0 to 5.0 mol/kg.

- Conversely, cellulase and peroxidase exhibited notable activity losses of approximately 55% and 44% , respectively, indicating that ammonium carbamate can denature certain enzymes while stabilizing others .

| Enzyme | Activity Loss (%) | Concentration (mol/kg) | Stability |

|---|---|---|---|

| α-Amylase | 0 | 1.0 - 5.0 | Stable |

| Lysozyme | 0 | 1.0 - 5.0 | Stable |

| Lipase | 0 | 1.0 - 5.0 | Stable |

| Cellulase | 55 | 1.0 - 5.0 | Denatured |

| Peroxidase | 44 | 1.0 - 5.0 | Denatured |

This suggests that while ammonium carbamate can be beneficial for certain enzymatic processes, caution is advised when using it with enzymes sensitive to denaturation.

Urea Synthesis

Ammonium carbamate plays a crucial role as an intermediate in the industrial synthesis of urea from carbon dioxide and ammonia. Recent studies have demonstrated that:

- The presence of a copper-ammonia complex catalyzes the conversion of ammonium carbamate into urea, achieving yields of up to 18% under specific conditions (120 °C for 15 hours) in a high-pressure reactor .

- This process highlights the potential for ammonium carbamate to facilitate CO2 conversion into useful products, thus contributing to sustainable practices in fertilizer production.

Ecotoxicity Profile

Ammonium carbamate has been classified as slightly toxic to aquatic life, with an LC50 value determined at 37 ppm over a static exposure period of 96 hours . This indicates a need for careful handling and application to mitigate environmental risks.

Protein Precipitation Studies

In protein purification processes, ammonium carbamate has been evaluated for its effectiveness as a precipitating agent:

- A systematic analysis showed that while it effectively precipitated proteins without significant denaturation for some enzymes, it caused substantial activity loss for others like cellulase and peroxidase .

- These findings underscore the importance of selecting appropriate conditions when utilizing ammonium carbamate in biotechnological applications.

Propriétés

Numéro CAS |

1111-78-0 |

|---|---|

Formule moléculaire |

CH6N2O2 |

Poids moléculaire |

78.071 g/mol |

Nom IUPAC |

azane;carbamic acid |

InChI |

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3 |

Clé InChI |

BVCZEBOGSOYJJT-UHFFFAOYSA-N |

SMILES |

C(=O)(N)[O-].[NH4+] |

SMILES canonique |

C(=O)(N)O.N |

Point d'ébullition |

Sublimes 140° F (USCG, 1999) 140 °F= 60 °C= 333.2 deg K |

Color/Form |

COLORLESS, RHOMBIC CRYSTALS WHITE, CRYSTALLINE RHOMBIC POWDER |

melting_point |

60 °C SUBLIMES |

Key on ui other cas no. |

1111-78-0 |

Description physique |

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

463-77-4 (Parent) |

Durée de conservation |

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE |

Solubilité |

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE; SLIGHTLY SOL IN ALC; INSOL IN ACETONE. |

Synonymes |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Pression de vapeur |

31 kilopascal (kPa) at 40 °C at which dissociation begins. |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.